molecular formula C5H6FNO3 B070305 (2R,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid CAS No. 160705-73-7

(2R,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid

Cat. No. B070305
CAS RN: 160705-73-7
M. Wt: 147.1 g/mol
InChI Key: NBTWBMODBIAMTC-STHAYSLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid, commonly known as FOPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FOPC is a derivative of pyrrolidine, a five-membered heterocyclic compound that is widely used in the synthesis of various organic compounds. The unique chemical structure of FOPC provides it with several desirable properties that make it an ideal candidate for use in scientific research.

Mechanism of Action

The exact mechanism of action of FOPC is not well understood. However, it is believed that FOPC may exert its effects by inhibiting certain enzymes that are involved in various cellular processes. FOPC has been shown to inhibit the activity of enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a role in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
FOPC has been shown to have several biochemical and physiological effects. Studies have shown that FOPC can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. FOPC has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FOPC in scientific research is its unique chemical structure, which provides it with several desirable properties such as high stability and solubility in water. FOPC is also relatively easy to synthesize, making it a cost-effective option for use in laboratory experiments. However, one of the limitations of using FOPC is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research involving FOPC. One potential area of research involves the development of novel compounds derived from FOPC that exhibit enhanced therapeutic properties. Another area of research involves the use of FOPC as a tool for studying various cellular processes and identifying potential drug targets. Additionally, further research is needed to fully understand the mechanism of action of FOPC and its potential applications in scientific research.

Synthesis Methods

The synthesis of FOPC can be achieved through a multi-step process that involves the use of various reagents and solvents. One of the most common methods for synthesizing FOPC involves the reaction of 2,4-dioxo-5-fluoropyrrolidine with L-alanine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

FOPC has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of FOPC as a building block for the synthesis of novel compounds with potential therapeutic applications. FOPC can be used as a precursor for the synthesis of various amino acid derivatives, which have been shown to exhibit anti-cancer and anti-inflammatory properties.

properties

CAS RN

160705-73-7

Molecular Formula

C5H6FNO3

Molecular Weight

147.1 g/mol

IUPAC Name

(2R,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H6FNO3/c6-2-1-3(5(9)10)7-4(2)8/h2-3H,1H2,(H,7,8)(H,9,10)/t2-,3+/m0/s1

InChI Key

NBTWBMODBIAMTC-STHAYSLISA-N

Isomeric SMILES

C1[C@@H](C(=O)N[C@H]1C(=O)O)F

SMILES

C1C(C(=O)NC1C(=O)O)F

Canonical SMILES

C1C(C(=O)NC1C(=O)O)F

synonyms

D-Proline, 4-fluoro-5-oxo-, (4S)- (9CI)

Origin of Product

United States

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